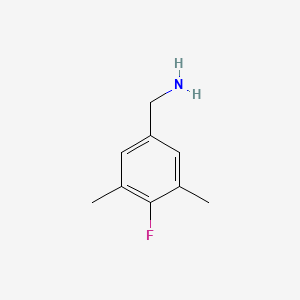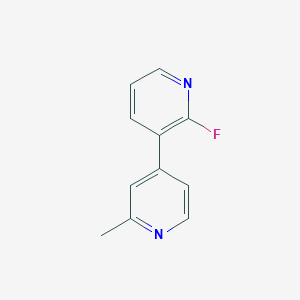
2-Fluoro-3-(2-methylpyridin-4-yl)pyridine
Overview
Description
“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a chemical compound with the molecular formula C6H6FN . It is also known by other names such as 2-fluoro-3-picoline, 2-fluoro-3-methyl pyridine, and 2-fluoro-3-methyl-pyridine .
Synthesis Analysis
The synthesis of fluorinated pyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, involves various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” consists of a pyridine ring with a fluorine atom and a methyl group attached to it . The molecular weight of this compound is 111.119 g/mol .Chemical Reactions Analysis
Fluoropyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various chemical reactions, including the synthesis of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a yellow liquid with a boiling point of 151°C .Scientific Research Applications
Metallation of π-Deficient Heterocyclic Compounds
One significant area of research involving 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine is in the metallation of π-deficient heterocyclic compounds. A study by Marsais and Quéguiner (1983) delves into this, highlighting the chemoselective lithiation of 3-fluoropyridine at low temperatures, leading to the synthesis of disubstituted pyridines. This process is critical for modifying the heterocycle reactivity towards lithiating agents, showcasing the compound's utility in synthetic organic chemistry (Marsais & Quéguiner, 1983).
Fluorinated Pyrimidines in Cancer Treatment
The compound's relevance extends to the realm of fluorinated pyrimidines, a class of compounds used in cancer treatment. Gmeiner (2020) reviews the advancements in fluorine chemistry that enhance the therapeutic use of fluorinated pyrimidines like 5-Fluorouracil (5-FU), a widely used cancer treatment. The synthesis methods, including those involving radioactive and stable isotopes, and the insights into their mechanism of action underline the compound's importance in personalized medicine (Gmeiner, 2020).
Design of p38α MAP Kinase Inhibitors
Another application is found in the design of p38α MAP kinase inhibitors, where synthetic compounds, including those with pyridine scaffolds, are explored for their selectivity and potency as inhibitors. Scior et al. (2011) review the literature on the development and activity studies of these inhibitors, crucial for addressing proinflammatory cytokine release and offering potential therapeutic avenues in inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Neuroprotective and Behavioral Properties
The neuroprotective and behavioral properties of related compounds, such as flupirtine, are also of interest. Schuster et al. (1998) highlight flupirtine's potent cytoprotective, anticonvulsant, and myorelaxant effects, which reverse akinesia and rigidity in dopamine-depleted animals. This underscores the broader potential of pyridine derivatives in treating neurological conditions (Schuster, Schwarz, Block, Pergande, & Schmidt, 1998).
Hybrid Catalysts in Medicinal Chemistry
Furthermore, the role of hybrid catalysts in synthesizing pyranopyrimidine derivatives, as reviewed by Parmar, Vala, and Patel (2023), showcases the importance of pyridine derivatives in pharmaceutical industries. These compounds have broad synthetic applications and bioavailability, indicating their potential in developing lead molecules for various diseases (Parmar, Vala, & Patel, 2023).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-(2-methylpyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-7-9(4-6-13-8)10-3-2-5-14-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETVDLARDGOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(2-methylpyridin-4-yl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

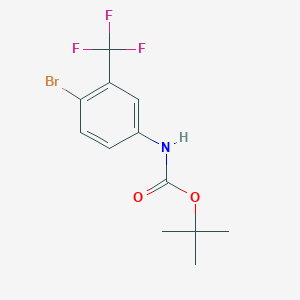
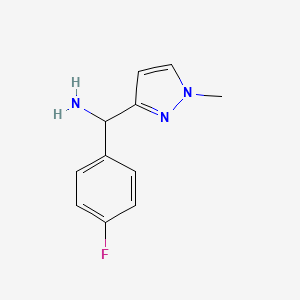
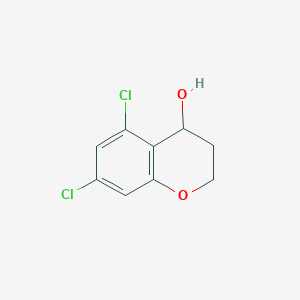

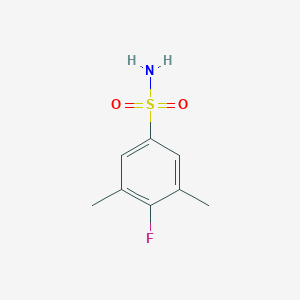
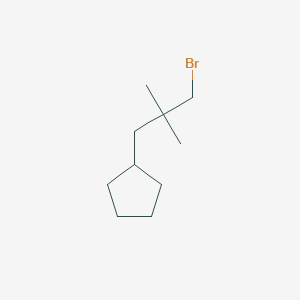
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
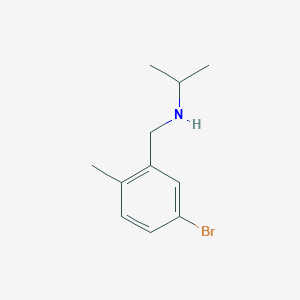
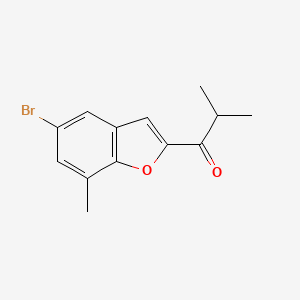
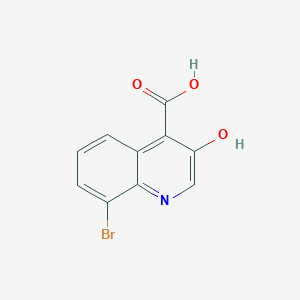
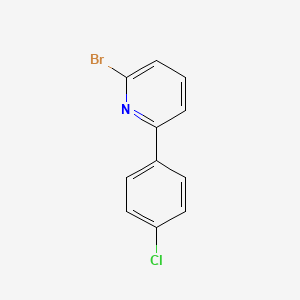
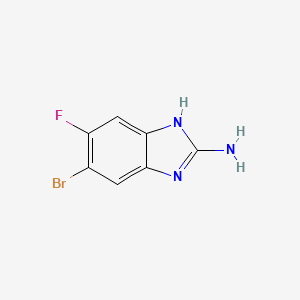
![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
